3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid
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Overview
Description
3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a compound that features an imidazole ring fused to a benzoic acid moiety. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with imidazole precursors under specific conditions. For example, the cyclization of amido-nitriles to form disubstituted imidazoles can be achieved using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions that maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the oxo group results in hydroxyl derivatives.
Scientific Research Applications
3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar biological activities.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its use in pharmaceuticals.
Histidine: An amino acid with an imidazole side chain, essential for various biological functions.
Uniqueness
3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is unique due to its specific combination of an imidazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2-oxo-1H-imidazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9(14)7-2-1-3-8(6-7)12-5-4-11-10(12)15/h1-6H,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDLZVLUNNAWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939999-26-5 |
Source
|
Record name | 3-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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